molecular formula C18H20Cl2N2O5S B2966681 2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-methylacetamide CAS No. 338967-93-4

2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-methylacetamide

Cat. No. B2966681
CAS RN: 338967-93-4
M. Wt: 447.33
InChI Key: ZEMYPZYLYFMSHV-UHFFFAOYSA-N
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Description

2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-methylacetamide, also known as DCM-MEA, is a synthetic compound that has been widely studied for its potential applications in pharmacology, toxicology, and biochemistry. DCM-MEA is a derivative of aniline, containing two chlorine atoms and a phenylsulfonyl group, as well as an N-methylacetamide group. DCM-MEA has been shown to have a wide range of biological activities, including inhibition of enzymes, inhibition of cell proliferation, and inhibition of inflammation.

Scientific Research Applications

Kinetic Stabilizing Effects

Research by Ruane and McCLELLAND (2001) explores the kinetic stabilizing effect of the 4-N-methylacetamido substituent on the phenylnitrenium ion, illustrating the significance of substituents in influencing the stability and reactivity of related chemical species. This study underscores the importance of specific structural features for the development of compounds with desired chemical properties, which could be relevant for applications in synthesis and material science Ruane & McCLELLAND, 2001.

Heterocyclic Compound Synthesis

Ukrainets et al. (2014) investigated the cyclization reactions involving methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate to produce 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This research highlights the role of sulfonyl and amino groups in facilitating cyclization reactions, which is crucial for the synthesis of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals Ukrainets et al., 2014.

Antimicrobial Activity of Novel Compounds

Habib, Hassan, and El‐Mekabaty (2013) explored the synthesis of novel quinazolinone derivatives and evaluated their antimicrobial activity. The study demonstrates the potential of structurally diverse compounds for developing new antimicrobial agents, highlighting the significance of chemical synthesis in addressing resistance issues in medicine Habib, Hassan, & El‐Mekabaty, 2013.

Catalytic Applications in Organic Synthesis

Research by Moosavi‐Zare et al. (2013) on the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazoles illustrates the potential of certain chemical compounds in catalyzing multi-component condensation reactions. This work is relevant for the development of efficient and green synthesis methods in organic chemistry Moosavi‐Zare et al., 2013.

Environmental Fate of Herbicides

Coleman et al. (2000) provided insights into the environmental fate of chloroacetamide herbicides, which share structural similarities with the subject compound. Understanding the degradation, mobility, and persistence of such compounds in the environment is crucial for developing sustainable agricultural practices and mitigating pollution Coleman et al., 2000.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)anilino]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O5S/c1-21-18(23)12-22(28(24,25)13-6-4-3-5-7-13)16-11-17(27-9-8-26-2)15(20)10-14(16)19/h3-7,10-11H,8-9,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMYPZYLYFMSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCCOC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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